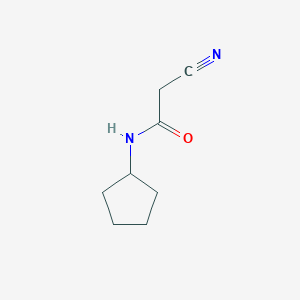

2-cyano-N-cyclopentylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

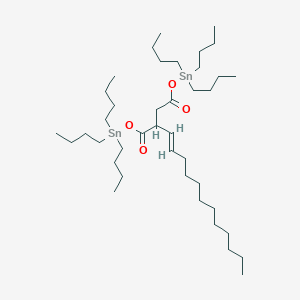

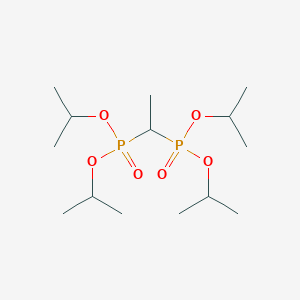

2-cyano-N-cyclopentylacetamide is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a solid in its physical form .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-cyclopentylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of 2-cyano-N-cyclopentylacetamide is represented by the InChI code1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11) . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

2-cyano-N-cyclopentylacetamide is a solid in its physical form . It has a molecular weight of 152.2 and a molecular formula of C8H12N2O .Aplicaciones Científicas De Investigación

Chemical Synthesis

“2-cyano-N-cyclopentylacetamide” is a key compound in chemical synthesis . It’s a versatile and economical compound that can be used to prepare various substituted aryl or heteryl amines with alkyl cyanoacetates . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Precursor for Heterocyclic Synthesis

This compound is considered one of the most important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemically Active Compounds

Many derivatives of “2-cyano-N-cyclopentylacetamide” have diverse biological activities . This has drawn the attention of biochemists in the last decade .

Chemotherapeutic Agents

The potential of N-aryl and/or heteryl cyanoacetamides in evolving better chemotherapeutic agents is being explored . They are used in building various organic heterocycles .

Proteomics Research

“2-cyano-N-cyclopentylacetamide” is also used in proteomics research . It’s a product that can be used to study protein structures and functions .

Aminopyrazole Structure Formation

The treatment of “2-cyano-N-(2-pyridyl)acetamide” with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes an aminopyrazole structure . This structure can be further treated with sodium nitrite in acetic acid to yield pyrazolo[3,4-d]1,2,3-triazine derivatives .

Mecanismo De Acción

Mode of Action

The mode of action of 2-Cyano-N-cyclopentylacetamide involves binding to its target proteins, leading to inhibition or modulation of their activity. This interaction can result in conformational changes in the target protein, altering its function. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of 2-Cyano-N-cyclopentylacetamide. Commonly, such compounds influence pathways related to cell growth, apoptosis, or metabolic regulation. By modulating these pathways, the compound can induce changes in cellular behavior, such as reduced proliferation or increased cell death in cancer cells .

Pharmacokinetics

The pharmacokinetics of 2-Cyano-N-cyclopentylacetamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Typically, such compounds are absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys. The compound’s lipophilicity and molecular size can significantly impact its absorption and distribution .

Result of Action

At the molecular level, the action of 2-Cyano-N-cyclopentylacetamide can lead to the inhibition of target enzymes or receptors, resulting in altered cellular signaling and metabolic processes. At the cellular level, this can manifest as changes in cell cycle progression, apoptosis, or metabolic activity. These effects are particularly relevant in therapeutic contexts, such as cancer treatment, where the compound may reduce tumor growth or induce cancer cell death .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 2-Cyano-N-cyclopentylacetamide. For example, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity, impacting its overall therapeutic potential .

Propiedades

IUPAC Name |

2-cyano-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBUMSZDRJWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408238 |

Source

|

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-cyclopentylacetamide | |

CAS RN |

15112-75-1 |

Source

|

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)